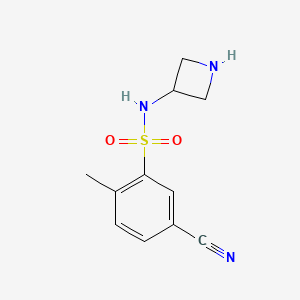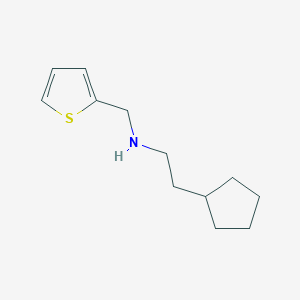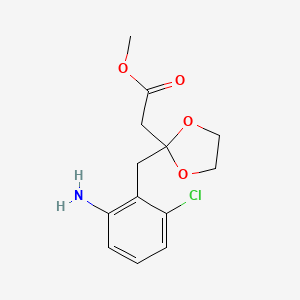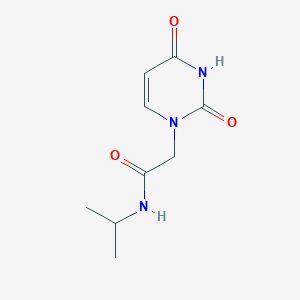
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide is an organic compound characterized by the presence of a tert-butylthio group, a cyanophenyl group, and an acetamide moiety
Méthodes De Préparation
The synthesis of 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide typically involves the reaction of tert-butylthiol with an appropriate acetamide precursor. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
2-(Tert-butylthio)-N-(3-cyanophenyl)acetamide can be compared with similar compounds such as:
2-(Tert-butylthio)-N-(4-cyanophenyl)acetamide: Differing by the position of the cyanophenyl group, which can affect its reactivity and biological activity.
2-(Tert-butylthio)-N-(3-methylphenyl)acetamide: Substitution of the cyanophenyl group with a methylphenyl group, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H16N2OS |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-N-(3-cyanophenyl)acetamide |
InChI |
InChI=1S/C13H16N2OS/c1-13(2,3)17-9-12(16)15-11-6-4-5-10(7-11)8-14/h4-7H,9H2,1-3H3,(H,15,16) |
Clé InChI |
MRSWWDWRIZMYNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SCC(=O)NC1=CC=CC(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)





![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

